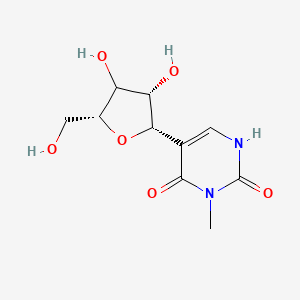
1-(4-Chlorophenyl)ethanone-d7
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Chlorophenyl)ethanone-d7 is a deuterium-labeled compound, which means that it contains deuterium atoms instead of hydrogen atomsThe deuterium labeling is often used in scientific research to study the pharmacokinetics and metabolic profiles of drugs .
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(4-Chlorophenyl)ethanone-d7 can be synthesized through several methods. One common method involves the reaction of 1-(4-Chlorophenyl)ethanone with deuterium oxide (D2O) in the presence of a deuterium exchange catalyst. The reaction typically occurs under reflux conditions, allowing the hydrogen atoms in the ethanone to be replaced by deuterium atoms .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterium oxide and efficient catalysts to ensure a high yield of the deuterium-labeled product. The reaction conditions are optimized to maximize the incorporation of deuterium atoms while minimizing side reactions .
Chemical Reactions Analysis
Types of Reactions
1-(4-Chlorophenyl)ethanone-d7 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 1-(4-Chlorophenyl)ethanoic acid.
Reduction: It can be reduced to form 1-(4-Chlorophenyl)ethanol.
Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and sodium ethoxide (NaOEt) are used for substitution reactions.
Major Products Formed
Oxidation: 1-(4-Chlorophenyl)ethanoic acid.
Reduction: 1-(4-Chlorophenyl)ethanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(4-Chlorophenyl)ethanone-d7 is widely used in scientific research due to its deuterium labeling. Some of its applications include:
Chemistry: Used as a tracer in reaction mechanisms to study the kinetic isotope effect.
Biology: Employed in metabolic studies to track the incorporation and distribution of deuterium-labeled compounds in biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion (ADME) of drugs.
Industry: Applied in the development of new drugs and the study of drug interactions.
Mechanism of Action
The mechanism of action of 1-(4-Chlorophenyl)ethanone-d7 involves its incorporation into drug molecules as a tracer. The deuterium atoms in the compound provide a unique signature that can be detected using mass spectrometry. This allows researchers to track the movement and transformation of the compound within biological systems. The molecular targets and pathways involved depend on the specific drug or biological system being studied .
Comparison with Similar Compounds
1-(4-Chlorophenyl)ethanone-d7 is unique due to its deuterium labeling, which distinguishes it from other similar compounds. Some similar compounds include:
1-(4-Chlorophenyl)ethanone: The non-deuterated version of the compound.
1-(4-Bromophenyl)ethanone: A similar compound with a bromine atom instead of chlorine.
1-(4-Fluorophenyl)ethanone: A similar compound with a fluorine atom instead of chlorine.
The deuterium labeling in this compound provides unique advantages in scientific research, such as enhanced stability and the ability to track the compound using mass spectrometry .
Properties
Molecular Formula |
C8H7ClO |
|---|---|
Molecular Weight |
161.63 g/mol |
IUPAC Name |
1-(4-chloro-2,3,5,6-tetradeuteriophenyl)-2,2,2-trideuterioethanone |
InChI |
InChI=1S/C8H7ClO/c1-6(10)7-2-4-8(9)5-3-7/h2-5H,1H3/i1D3,2D,3D,4D,5D |
InChI Key |
BUZYGTVTZYSBCU-AAYPNNLASA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1C(=O)C([2H])([2H])[2H])[2H])[2H])Cl)[2H] |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


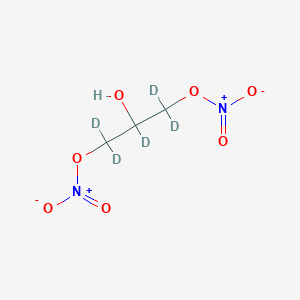
![Chlorowodorek lupaniny [Polish]](/img/structure/B12387580.png)
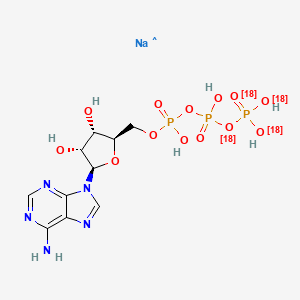
![[(2R,4S,5R)-5-[5-(benzylcarbamoyl)-2,4-dioxopyrimidin-1-yl]-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-methoxyoxolan-3-yl] acetate](/img/structure/B12387588.png)
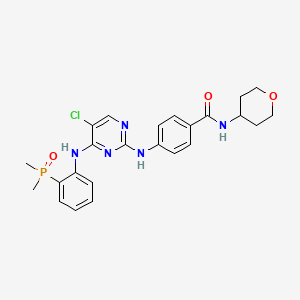
![ethyl 3,7-dimethyl-5-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12387595.png)
![[3,5-dimethoxy-2-[(E)-3-phenylprop-2-enoyl]-6-sulfooxyphenyl] hydrogen sulfate](/img/structure/B12387596.png)
![Dibenzo[b,f][1,4]thiazepine-8-carboxamide, N-butyl-11-(3-chloro-4-fluorophenyl)-](/img/structure/B12387597.png)
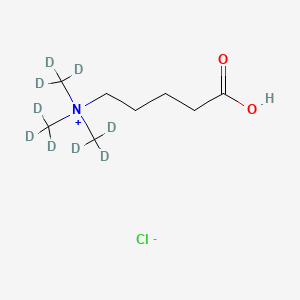
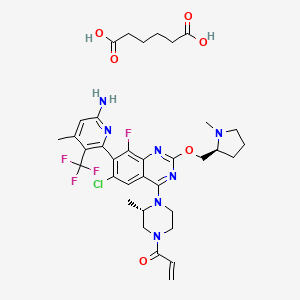

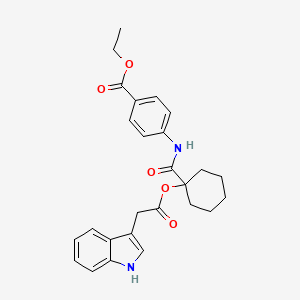
![9-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-1H-purin-6-one](/img/structure/B12387637.png)
